![molecular formula C12H16N2S B3385909 1-pentyl-1H-1,3-benzodiazole-2-thiol CAS No. 67624-26-4](/img/structure/B3385909.png)
1-pentyl-1H-1,3-benzodiazole-2-thiol
Overview
Description
“1-pentyl-1H-1,3-benzodiazole-2-thiol” is a chemical compound with the molecular formula C12H16N2S . It has a molecular weight of 220.33 .
Molecular Structure Analysis
The molecular structure of “1-pentyl-1H-1,3-benzodiazole-2-thiol” is based on a benzodiazole core with a pentyl group and a thiol group attached . Unfortunately, specific details about the linear structure formula or InChI Key are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-pentyl-1H-1,3-benzodiazole-2-thiol” are not fully detailed in the available data. The compound has a molecular weight of 220.33 . Information about its boiling point or other physical properties is not specified .Scientific Research Applications
Synthesis and Biological Activity
Derivatives of 1,3-benzothiazole-2-thiol, including those related to 1-Pentyl-1H-1,3-Benzodiazole-2-Thiol, are vital in organic chemistry due to their broad biological activities. These compounds are known for their antibacterial, antifungal, antitumor, antispasmodic, antiinflammatory, antioxidant, and antiallergic activities. Additionally, they play a role in accelerating the vulcanization of rubber, indicating their industrial importance (Shagun et al., 2016).
Green Chemistry and Synthesis
An environmentally benign method for synthesizing benzothiazole-2-thiols, among other compounds, has been developed, utilizing water as the solvent. This method is notable for its metal/ligand-free characteristics, excellent yield, and broad substrate scope, underscoring its alignment with green chemistry principles (Liu et al., 2017).
Catalytic Applications
The ionic liquid 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been effectively used to catalyze Michael addition of thiols and diethyl dithiophosphate to various conjugated alkenes, highlighting an efficient and solvent-free catalytic process (Ranu & Dey, 2004).
Antimicrobial Activities
The synthesis and study of novel benzothiazole-2-thiol derivatives have revealed their potential as antimicrobial agents. These derivatives have shown significant activity against a range of bacteria and fungi, offering promising avenues for developing new antimicrobial drugs (Kaplancıklı et al., 2004).
Anticancer Potential
A series of benzothiazole-2-thiol derivatives have been synthesized and evaluated for their anticancer activities. Certain derivatives exhibited potent and broad-spectrum inhibitory activities against various human cancer cell lines, with one compound showing significant potency and inducing apoptosis in liver cancer cells (Shi et al., 2012).
properties
IUPAC Name |
3-pentyl-1H-benzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNTIVCOFKVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246129 | |
Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-1H-1,3-benzodiazole-2-thiol | |
CAS RN |
67624-26-4 | |
Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67624-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-pentyl-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101246129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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